1-(2-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a synthetic organic compound often studied for its diverse pharmacological and chemical properties. Known for its complex molecular structure, this compound finds applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione involves multiple steps. Starting from readily available intermediates, each step typically requires precise reaction conditions, including temperature control, specific solvents, and catalysts to achieve high yield and purity. Key steps include:
Pyrrolidine-2,5-dione Formation: : This often involves the cyclization of diacid derivatives with amines.
Piperidine Ring Introduction: : This may involve nucleophilic substitution reactions.
Final Coupling: : Formation of the final compound through coupling reactions using suitable reagents and conditions.
Industrial Production Methods
On an industrial scale, optimizing reaction conditions for cost-effectiveness and yield is essential. Large-scale synthesis may employ continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, resulting in various oxidation states.
Reduction: : Similar to oxidation, reduction reactions may be performed under controlled conditions to achieve specific reduced forms.
Substitution: : Given its functional groups, various substitution reactions can be carried out, often using halides, alkoxides, and other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Conditions: : Aqueous or organic solvents, temperature control, and appropriate catalysts.
Major Products
Scientific Research Applications
Chemistry
Reaction Mechanism Studies: : Analyzing how the compound behaves in different reactions.
Material Science:
Biology
Biochemical Pathways: : Studied for its interactions with biological molecules and potential as a biochemical probe.
Drug Design: : Potential lead compound in the development of new pharmaceuticals.
Medicine
Pharmacological Research: : Investigated for its therapeutic potential in treating various conditions.
Diagnostic Tool: : Utilized in certain imaging techniques to study biological processes.
Industry
Chemical Synthesis: : Used as an intermediate in the synthesis of more complex molecules.
Catalysis: : Possible applications as a catalyst or catalyst precursor in chemical reactions.
Mechanism of Action
Molecular Targets and Pathways
1-(2-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione interacts with specific molecular targets, often involving enzymes or receptors, and modulates their activity. This can lead to alterations in biochemical pathways, influencing various physiological processes.
Mechanistic Details
The compound’s unique structure allows it to form stable complexes with target molecules, either inhibiting or enhancing their activity, depending on the context.
Comparison with Similar Compounds
Similar Compounds
2-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)pyrrolidine-2,5-dione
1-(2-(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione
Biological Activity
The compound 1-(2-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its interactions with various biological targets, synthesis methods, and implications for therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C19H25N5O3, with a molecular weight of approximately 371.441 g/mol. Its structure features a pyrimidine core , a piperidine ring , and a pyrrolidine-2,5-dione moiety, which contribute to its diverse biological activities.
1. Receptor Binding Affinity
Research indicates that compounds with similar structural features often exhibit significant binding affinity to various receptors. In particular, This compound has been evaluated for its interaction with:
- 5-HT1A Receptor: Known for its role in neurotransmission and potential implications in anxiety and depression treatment.
- Serotonin Transporter Protein (SERT): Important for regulating serotonin levels in the brain.
In vitro studies have demonstrated that derivatives of pyrrolidine-2,5-dione show potent activity as SERT ligands, indicating the potential for this compound to modulate serotonin pathways effectively .
2. Antimicrobial Activity
The compound's structural elements suggest potential antimicrobial properties. Studies on related pyrimidine derivatives have shown varying degrees of antibacterial and antifungal activity. For instance:
- Compounds similar to this one have been tested against Gram-positive and Gram-negative bacteria, revealing moderate to good antimicrobial effects .
Compound Name | Activity | MIC (µg/mL) |
---|---|---|
1-(2-(4-(2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one | Antibacterial | 100 - 400 |
Pyrimethamine | Antiprotozoal | Varies by strain |
5-Fluorouracil | Anticancer | Varies by cancer type |
3. Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory properties. For example:
- It may inhibit enzymes such as acetylcholinesterase (AChE) and urease , which are relevant in treating conditions like Alzheimer's disease and urinary tract infections .
Case Studies
Several studies have focused on the synthesis and evaluation of related compounds:
-
Synthesis and Evaluation of Pyrrolidine Derivatives:
A study synthesized various pyrrolidine derivatives and assessed their biological activity against multiple targets, including SERT and AChE. The results indicated that certain derivatives displayed high affinity for these targets, suggesting a promising therapeutic profile . -
Antimicrobial Studies:
A series of new compounds were synthesized based on pyrimidine structures and screened for antimicrobial activity against several bacterial strains. The findings showed that modifications to the piperidine ring significantly enhanced antimicrobial potency .
While the exact mechanism of action for This compound remains under investigation, it is hypothesized that the compound interacts with specific receptors or enzymes to modulate biochemical pathways associated with neurotransmission and microbial resistance.
Properties
IUPAC Name |
1-[2-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c1-11-9-14(19-12(2)18-11)25-13-5-7-20(8-6-13)17(24)10-21-15(22)3-4-16(21)23/h9,13H,3-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKRKZUXJSHMHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)CN3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.